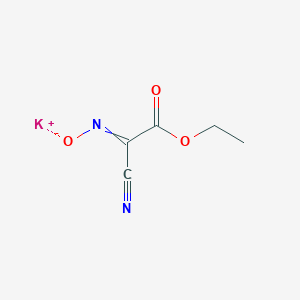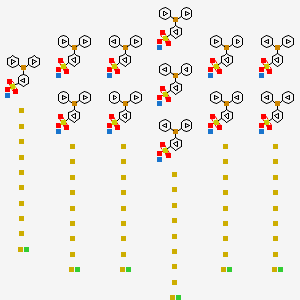
Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride is a complex gold cluster compound. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound consists of a gold core surrounded by phosphine ligands, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride typically involves the reduction of gold salts in the presence of phosphine ligands. The reaction conditions often include:
Gold Salt: Gold(III) chloride (AuCl3) is commonly used as the gold source.
Phosphine Ligands: Diphenyl(m-sulfontophenyl)phosphine is used as the ligand.
Reducing Agent: Sodium borohydride (NaBH4) is often employed as the reducing agent.
Solvent: The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF).
The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the gold cluster compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Increasing the quantities of reactants proportionally.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the consistency and purity of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride undergoes various types of chemical reactions, including:
Oxidation: The gold core can be oxidized under certain conditions, leading to changes in its electronic properties.
Reduction: The compound can be reduced further, although this is less common due to its already reduced state.
Substitution: Ligand exchange reactions can occur, where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or other mild oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or other strong reducing agents.
Substitution Reagents: Various phosphine or thiol ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized gold clusters with altered electronic properties.
Reduction: Further reduced gold clusters, though less common.
Substitution: Gold clusters with different ligand environments.
Scientific Research Applications
Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a drug delivery vehicle.
Medicine: Explored for its therapeutic potential, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism by which Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride exerts its effects involves:
Molecular Targets: The gold core interacts with various molecular targets, including enzymes and cellular receptors.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride can be compared with other similar gold cluster compounds, such as:
Hexachlorododecakis[diphenylphosphine]pentapentacontagold: Lacks the sulfonyl group, leading to different reactivity and properties.
Hexachlorododecakis[triphenylphosphine]pentapentacontagold: Contains triphenylphosphine ligands, resulting in distinct electronic and steric effects.
The uniqueness of this compound lies in its specific ligand environment, which imparts unique properties and reactivity.
Properties
Molecular Formula |
C216H168Au55Cl6Na12O36P12S12 |
|---|---|
Molecular Weight |
15418 g/mol |
IUPAC Name |
dodecasodium;3-diphenylphosphanylbenzenesulfonate;gold;gold(1+);hexachloride |
InChI |
InChI=1S/12C18H15O3PS.55Au.6ClH.12Na/c12*19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h12*1-14H,(H,19,20,21);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*1H;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*+1;;;;;;;12*+1/p-18 |
InChI Key |
SSXFNFWVQVZSSB-UHFFFAOYSA-A |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au+].[Au+].[Au+].[Au+].[Au+].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


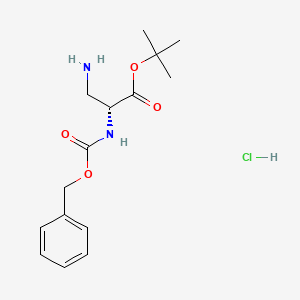

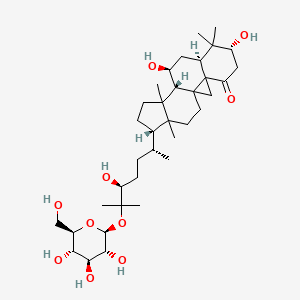
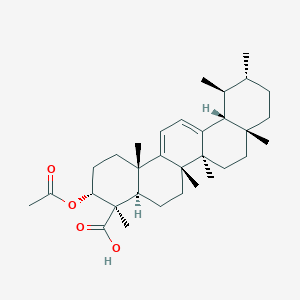
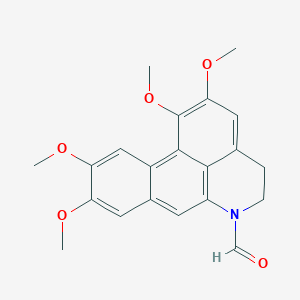
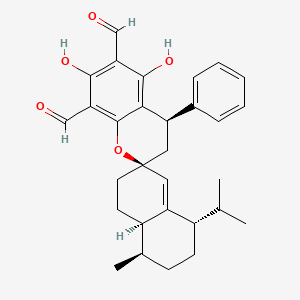
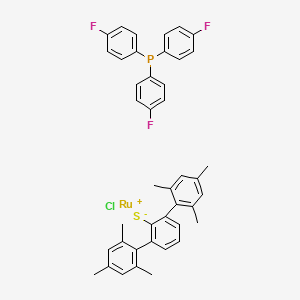
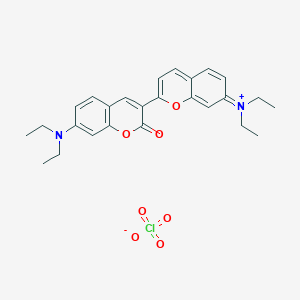
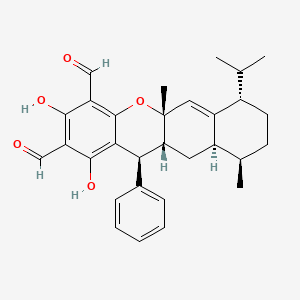
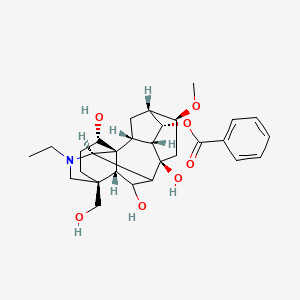
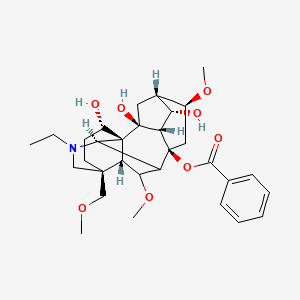

![[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B1496010.png)
